N-(2,4-difluorophenyl)-3-nitrobenzamide
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Overview
Description
N-(2,4-difluorophenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of mTOR can lead to reduced cell growth and proliferation, while inhibition of EGFR can affect cell differentiation and survival.
Biochemical Pathways
Similarly, EGFR is a part of the MAPK/ERK pathway, which plays a role in cell differentiation .
Result of Action
Based on the identified targets, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-nitrobenzamide typically involves the condensation of 2,4-difluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), elevated temperatures.
Major Products Formed
Reduction: N-(2,4-difluorophenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
N-(2,4-difluorophenyl)-2,4-difluorobenzamide: Contains additional fluorine atoms, which may alter its chemical and biological properties.
Uniqueness
N-(2,4-difluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group and fluorine atoms, which can significantly influence its reactivity and interactions with molecular targets. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWPYUOEOCWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.